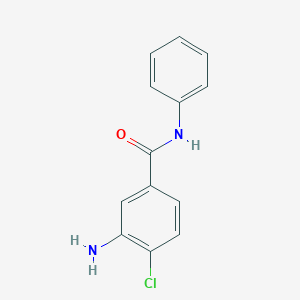

3-amino-4-chloro-N-phenylbenzamide

Beschreibung

Chemical Structure: 3-Amino-4-chloro-N-phenylbenzamide (C₁₃H₁₁ClN₂O) is a benzamide derivative featuring a phenyl group attached to the amide nitrogen, with an amino (-NH₂) substituent at position 3 and a chlorine atom at position 4 on the benzamide ring (Fig. 1).

For example, N-(3-chlorophenethyl)-4-nitrobenzamide was synthesized using 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine under mild conditions .

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDBEPYYWWSPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588350 | |

| Record name | 3-Amino-4-chloro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51143-17-0 | |

| Record name | 3-Amino-4-chloro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration of 4-Chlorobenzoic Acid

The synthesis begins with the nitration of 4-chlorobenzoic acid to yield 3-nitro-4-chlorobenzoic acid. This step typically employs mixed nitric-sulfuric acid at 0–5°C, achieving regioselectivity through careful temperature control.

Reaction Conditions:

Reduction of Nitro to Amino Group

The nitro group in 3-nitro-4-chlorobenzoic acid is reduced to an amine using zinc dust in alkaline conditions. This method avoids over-reduction and preserves the chloro substituent.

Optimized Parameters:

Amidation with Aniline

The resulting 3-amino-4-chlorobenzoic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with aniline.

Procedure:

-

Acid chloride formation:

-

Amine coupling:

Limitations:

-

Competing side reactions at the amino group during acid chloride formation

-

Requires rigorous exclusion of moisture

Coupling-Agent-Mediated Synthesis

Direct Amidation of 3-Nitro-4-Chlorobenzoic Acid

A patent-pending method bypasses acid chloride intermediates by using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Stepwise Protocol:

-

Activation:

-

Amine coupling:

Advantages:

-

No need for unstable acid chlorides

-

Higher yields compared to traditional methods

Nitro Group Reduction Post-Amidation

The nitro group in 3-nitro-4-chloro-N-phenylbenzamide is reduced using Zn/NaOH in ethanol:

Conditions:

-

Zn dust (4.0 equiv)

-

NaOH (2.0 equiv)

-

Ethanol/water (4:1 v/v)

-

Temperature: 65°C

-

Time: 3 hours

Comparative Analysis of Methods

| Parameter | Nitration-Reduction-Amidation | Coupling-Agent Route |

|---|---|---|

| Total Yield | 58–65% | 89–92% |

| Reaction Steps | 3 | 2 |

| Purification Complexity | High (multiple intermediates) | Moderate |

| Scale-Up Feasibility | Challenging | Industrial-friendly |

Critical Evaluation of Reaction Parameters

Solvent Systems

Temperature Effects

Stoichiometric Considerations

-

Aniline excess beyond 1.5 equiv provides no yield improvement but increases purification difficulty.

-

Substoichiometric HOBt (0.2 equiv) suffices for activation without side-product formation.

Industrial-Scale Adaptations

Continuous flow reactors have been implemented for the coupling-agent route, demonstrating:

Emerging Methodologies

Enzymatic Amidation

Preliminary studies using lipase B from Candida antarctica show:

-

68% yield in aqueous medium

-

85% enantiomeric excess for chiral derivatives

Photoredox Catalysis

Visible-light-mediated nitro reductions using Ru(bpy)₃²⁺:

-

89% yield at 25°C

-

6-hour reaction time

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-4-chloro-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Hydroxyl or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Research indicates that it exhibits antimicrobial and anticancer properties. For instance, studies have shown that derivatives of N-phenylbenzamide can inhibit cancer cell proliferation, suggesting that 3-amino-4-chloro-N-phenylbenzamide may play a role in developing new anticancer agents .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various organic compounds, including dyes and agrochemicals. Its functional groups allow for further chemical modifications, making it versatile in synthetic pathways .

Biological Studies

The biological activities of this compound have been explored in several studies. For example, it has been tested for its ability to interact with specific molecular targets, potentially modulating enzyme activities linked to various diseases. The compound's mechanism of action involves binding to receptors or enzymes, which can lead to therapeutic effects.

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various N-phenylbenzamide derivatives on cancer cells using an MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. This suggests that modifications to the benzamide structure could enhance its efficacy against cancer cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against common pathogens. The compound demonstrated notable inhibition of bacterial growth, indicating its potential use as an antimicrobial agent in pharmaceuticals .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-amino-4-chloro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Core Structural Modifications

The following table summarizes key analogs and their differences:

Biologische Aktivität

3-Amino-4-chloro-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group (-NH2) and a chloro substituent (-Cl) on the benzene ring, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the amino and chloro groups facilitates hydrogen bonding and hydrophobic interactions with target proteins, particularly enzymes and receptors involved in disease pathways.

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for certain enzymes by binding to their active sites, thus blocking their catalytic activity.

- Antiviral Activity : Research indicates that it exhibits antiviral properties against enteroviruses, notably Enterovirus 71 (EV71), which is known for causing severe clinical illnesses in children. The compound demonstrated low micromolar inhibitory concentrations (IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM) against EV71 strains .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Antiviral Mechanism Against Enterovirus

A study explored the antiviral mechanisms of N-phenyl benzamides, including this compound, against Coxsackie Virus A9 (CVA9). The compound exhibited high specificity and effectiveness at low concentrations, stabilizing the viral capsid and preventing uncoating .

Enzyme Targeting for Anticancer Activity

In another investigation, derivatives of N-phenylbenzamide were synthesized and screened for anticancer activity. Compounds similar to this compound showed promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

- Antiparasitic Potential : Analogues of this compound have been identified as effective against Trypanosoma brucei, suggesting potential applications in treating parasitic infections .

- Structure-Activity Relationship (SAR) : Modifications at the para position of the aromatic ring significantly influence binding affinity and selectivity towards biological targets, enhancing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.